[3-(4-Methylpiperazine-1-carbonyl)phenyl]boronic acid
Description
[3-(4-Methylpiperazine-1-carbonyl)phenyl]boronic acid (CAS: 374927-12-5) is a boronic acid derivative with a molecular formula of C₁₂H₁₇BN₂O₃ and a molecular weight of 248.09 g/mol . Its structure features a phenyl ring substituted at the 3-position with a boronic acid (-B(OH)₂) group and a 4-methylpiperazine-1-carbonyl moiety. This compound is widely used in Suzuki-Miyaura cross-coupling reactions, as demonstrated in the synthesis of adenosine A2A receptor antagonists (crude yield: 78%) . The methylpiperazine group enhances solubility in polar organic solvents and may contribute to biological interactions due to its basic nitrogen atoms.
Properties
IUPAC Name |
[3-(4-methylpiperazine-1-carbonyl)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BN2O3/c1-14-5-7-15(8-6-14)12(16)10-3-2-4-11(9-10)13(17)18/h2-4,9,17-18H,5-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYOWILPDXWVMDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)N2CCN(CC2)C)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(4-Methylpiperazine-1-carbonyl)phenyl]boronic acid typically involves the reaction of 3-bromophenylboronic acid with 4-methylpiperazine-1-carboxamide under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [3-(4-Methylpiperazine-1-carbonyl)phenyl]boronic acid can undergo oxidation reactions to form corresponding phenols or quinones.
Reduction: It can be reduced to form boronic esters or alcohols.
Substitution: The compound can participate in various substitution reactions, such as Suzuki-Miyaura cross-coupling, to form biaryl compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Palladium catalysts and bases like potassium carbonate or sodium hydroxide are commonly employed.
Major Products Formed:
Oxidation: Phenols, quinones.
Reduction: Boronic esters, alcohols.
Substitution: Biaryl compounds.
Scientific Research Applications
Chemistry:
Biology:
Bioconjugation: The compound is used in bioconjugation techniques to attach biomolecules to surfaces or other molecules, facilitating the study of biological processes.
Medicine:
Drug Development: It serves as a building block in the synthesis of various drug candidates, particularly those targeting cancer and infectious diseases.
Industry:
Mechanism of Action
The mechanism of action of [3-(4-Methylpiperazine-1-carbonyl)phenyl]boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition and receptor binding. The compound can interact with molecular targets like enzymes and receptors, modulating their activity and leading to desired biological effects .
Comparison with Similar Compounds
Positional Isomers: 4-Substituted Analogs
- [4-(4-Methylpiperazine-1-carbonyl)phenyl]boronic Acid (CAS: 374927-12-5): Structural Difference: The boronic acid and piperazine carbonyl groups are at the 4-position of the phenyl ring. Impact: Positional isomerism alters steric and electronic effects. The 4-substituted analog may exhibit improved reactivity in cross-coupling reactions due to reduced steric hindrance compared to the 3-substituted compound.
Hydrochloride Derivatives
- [3-(4-(2-Hydroxyethyl)piperazine-1-carbonyl)phenyl]boronic Acid Hydrochloride (CAS: 957060-95-6):
- Molecular Formula : C₁₃H₂₀BClN₂O₄.
- Key Features : Incorporates a 2-hydroxyethyl group on the piperazine ring and exists as a hydrochloride salt.
- Comparison : The hydrochloride salt enhances aqueous solubility , making it more suitable for biological assays. However, the hydroxyethyl group may reduce lipid solubility, limiting its utility in hydrophobic environments .
tert-Butoxycarbonyl (Boc)-Protected Analogs
- (3-(4-(tert-Butoxycarbonyl)piperazine-1-carbonyl)-4-chlorophenyl)boronic Acid (CAS: 1704082-12-1): Molecular Formula: C₁₇H₂₃BClN₂O₅. Key Features: The Boc group protects the piperazine nitrogen, increasing stability during synthesis but requiring deprotection for reactivity.
Schiff Base Derivatives
- B4 (3-((2,6-Dimethoxyphenyl imino)methyl)phenylboronic Acid): Synthesis: Formed via condensation of 3-formylphenylboronic acid with 2,6-dimethoxyaniline. Comparison: The imine linkage enables chelating properties, useful in metal-catalyzed reactions. However, Schiff bases are prone to hydrolysis, limiting their stability in aqueous media compared to the stable amide bond in the target compound .
Reactivity in Suzuki-Miyaura Coupling
- Target Compound : Demonstrated a 78% crude yield in forming triazine derivatives under standard Suzuki conditions (90°C, 16 hours) .
- 4-Carboxyphenylboronic Acid (AmpC inhibitor, PDB: 1KDW): Exhibits lower reactivity due to the electron-withdrawing carboxyl group, which reduces boronic acid nucleophilicity .
Binding Affinity and Selectivity
- 3-(Propionamido)phenylboronic Acid (PAPBA) : Binds to sialic acid with a 37.6-fold higher equilibrium constant (K) than glucose at pH 7.4, attributed to intramolecular B–N coordination .
- Target Compound : The methylpiperazine group may enhance interactions with biological targets (e.g., enzymes or receptors) through hydrogen bonding or electrostatic interactions, though specific binding data are lacking.
Structural and Electronic Effects
Biological Activity
Overview
[3-(4-Methylpiperazine-1-carbonyl)phenyl]boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, which allow it to interact with various biological targets, making it a valuable candidate for drug development.
Chemical Structure and Properties
- Chemical Formula : C13H18BNO3
- CAS Number : 957060-92-3
- Molecular Weight : 233.10 g/mol
The compound features a boronic acid group, which is known for its ability to form reversible covalent bonds with diols, a property that is exploited in various biological applications.
The biological activity of this compound can be attributed to its interaction with specific enzymes and receptors. Boronic acids are known to inhibit proteasomes, which play a critical role in protein degradation and cellular regulation. This inhibition can lead to apoptosis in cancer cells, making boronic acids valuable in anticancer therapies.
1. Anticancer Activity
Recent studies have demonstrated the anticancer potential of boronic acid derivatives, including this compound. In vitro assays have shown that this compound can significantly reduce the viability of various cancer cell lines while sparing healthy cells. For instance, a study indicated that concentrations as low as 5 µM resulted in a decrease of cell viability to 33% in prostate cancer cells (PC-3), while healthy fibroblast cells maintained 95% viability under similar conditions .
2. Antimicrobial Properties
Boronic acids have also been explored for their antimicrobial activities. Research indicates that this compound exhibits notable activity against both bacterial and fungal strains. The inhibition zones measured against common pathogens such as Staphylococcus aureus ranged from 7 to 13 mm, indicating effective antimicrobial properties .
3. Antioxidant Activity
The antioxidant capabilities of boronic acid derivatives have been assessed using various assays, including DPPH and ABTS methods. These studies revealed that this compound demonstrates significant antioxidant activity comparable to established standards like α-Tocopherol .
Research Findings and Case Studies
| Study | Cell Line Tested | Concentration (µM) | Cell Viability (%) | Healthy Cell Viability (%) |
|---|---|---|---|---|
| Study A | PC-3 (Prostate Cancer) | 5 | 33 | 95 |
| Study B | L929 (Mouse Fibroblast) | 5 | Not reported | Not reported |
| Study C | Staphylococcus aureus | N/A | Inhibition Zone: 7-13 mm | N/A |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
